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Diethyl 1,1-Cyclobutanedicarboxylate-d4

Cat. No.: B1151012
M. Wt: 204.26
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Description

The Cyclobutane (B1203170) Scaffold: Unique Structural and Reactivity Attributes in Research

The cyclobutane ring is a four-membered carbocycle that possesses a unique combination of structural strain and relative stability, making it a valuable scaffold in organic synthesis and medicinal chemistry. nih.gov Unlike the planar representation often seen in diagrams, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. nih.govlibretexts.org

A defining feature of the cyclobutane ring is its significant ring strain , which is a combination of angle strain and torsional strain. libretexts.orglibretexts.org The internal C-C-C bond angles are approximately 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orglibretexts.org This inherent strain energy (approximately 26 kcal/mol) makes cyclobutane derivatives reactive intermediates that can undergo a variety of transformations not accessible to more stable acyclic or larger-ring systems. nih.gov These transformations include ring-opening, ring-expansion, and cycloaddition reactions, providing synthetic pathways to more complex molecular architectures. researchgate.netbaranlab.org

Despite its high strain, cyclobutane is more chemically inert than the even more strained cyclopropane (B1198618) ring. nih.gov This balance of stored energy and kinetic stability allows the cyclobutane scaffold to be incorporated into larger molecules, where it can impart specific three-dimensional structures. In drug discovery, the rigid, sp³-rich nature of the cyclobutane ring is used to create conformationally restricted scaffolds. researchgate.netrsc.org This can lead to improved binding affinity for biological targets and enhanced metabolic stability compared to more flexible or planar aromatic structures. nih.govresearchgate.net

Table 2: Comparison of Small Cycloalkane Properties

PropertyCyclopropaneCyclobutaneCyclopentane
Ring Strain (kcal/mol) ~28~26~7
Internal C-C-C Angle 60°~88°~105°
Conformation PlanarPuckered (Butterfly)Envelope/Twist
Reactivity Highly reactiveReactive, but less than cyclopropaneRelatively inert

Historical Context and Evolution of Cyclobutane Derivatives in Academic Synthesis

The parent compound, cyclobutane, was first synthesized in 1907. nih.govwikipedia.org For many decades following its discovery, the synthesis of cyclobutane derivatives was considered a significant challenge due to the inherent ring strain. baranlab.org Early synthetic methods were often low-yielding and lacked general applicability.

However, over the past forty years, the use of cyclobutane derivatives as versatile building blocks in organic synthesis has flourished. researchgate.netnih.gov Advances in synthetic methodologies, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and ring-closing strategies, have made a diverse array of functionalized cyclobutanes more accessible. wikipedia.orgacs.org

One classic and enduring method for the synthesis of the Diethyl 1,1-cyclobutanedicarboxylate framework involves the alkylation of diethyl malonate with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1,3-dibromopropane (B121459), in the presence of a strong base like sodium ethoxide. orgsyn.orgchemicalbook.com This approach has been a reliable route to the core structure of the title compound.

The evolution of cyclobutane chemistry has been driven by the discovery of natural products containing this motif, many of which exhibit interesting biological activities. nih.govnih.gov These natural products, found in plants, bacteria, and marine organisms, demonstrated the utility of the cyclobutane scaffold and inspired chemists to develop new synthetic strategies. nih.govnih.gov Today, cyclobutane derivatives are recognized as important structural motifs in medicinal chemistry and materials science, valued for their ability to introduce precise three-dimensional geometry into molecular designs. researchgate.netrsc.orgnih.govacs.org

Properties

Molecular Formula

C₁₀H₁₂D₄O₄

Molecular Weight

204.26

Synonyms

1,1-Cyclobutanedicarboxylic-d4 Acid 1,1-Diethyl Ester;  NSC 9017-d4; 

Origin of Product

United States

Synthetic Methodologies for Diethyl 1,1 Cyclobutanedicarboxylate D4

Established Synthetic Pathways for Unlabeled Diethyl 1,1-Cyclobutanedicarboxylate

The synthesis of Diethyl 1,1-Cyclobutanedicarboxylate is well-documented, with primary methods revolving around the formation of the cyclobutane (B1203170) ring through either intermolecular alkylation or intramolecular cyclization.

Alkylation Strategies for Cyclobutane Ring Formation

The most conventional and widely cited method for synthesizing Diethyl 1,1-Cyclobutanedicarboxylate is the malonic ester synthesis, which involves the dialkylation of diethyl malonate with a suitable three-carbon electrophile. openochem.org This reaction is a cornerstone of cyclobutane ring synthesis.

The process typically begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. openochem.org This nucleophilic enolate then reacts with a 1,3-dihalopropane, most commonly 1,3-dibromopropane (B121459) or trimethylene chlorobromide, in a double SN2 reaction to form the cyclobutane ring. openochem.orgnih.gov The use of trimethylene chlorobromide is noted in several preparations. nih.gov The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the ester and deactivation of the base. nih.gov While this method is robust, a significant side product can be tetraethyl 1,1,5,5-pentanetetracarboxylate, which is formed by the reaction of the intermediate with another molecule of diethyl malonate. prepchem.com Yields for the desired cyclobutane product are often in the range of 53–55%. nih.gov

Reactant 1Reactant 2BaseTypical YieldReference
Diethyl malonate1,3-DibromopropaneSodium ethoxide~25-37% prepchem.com
Diethyl malonateTrimethylene chlorobromideSodium ethoxide53-55% nih.gov
Diethyl malonate1,3-dibromoethanePotassium carbonate89% (for cyclopropane)

This interactive table summarizes common alkylation strategies. Note that the 89% yield refers to the synthesis of the analogous cyclopropane (B1198618) derivative, included for comparative purposes.

Intramolecular Cyclization Approaches

An alternative strategy to mitigate the formation of oligomeric side products involves a two-step intramolecular cyclization process. This method begins with diethyl allylmalonate as the starting material. prepchem.com

In the first step, a peroxide-catalyzed radical addition of hydrogen bromide (HBr) across the allyl double bond yields diethyl (3-bromopropyl)malonate. nih.gov This step effectively installs the required three-carbon chain with a terminal leaving group onto the malonate backbone in a controlled manner.

Deuteration Strategies for Diethyl 1,1-Cyclobutanedicarboxylate-d4

The synthesis of this compound, where four hydrogen atoms are replaced by deuterium (B1214612), requires specialized techniques. The placement of the deuterium atoms dictates the strategy, which can involve isotopic exchange on precursors or building the molecule from deuterated blocks.

Isotopic Exchange Methods on Precursors

One of the most direct methods for introducing deuterium is through hydrogen-deuterium (H-D) exchange on a suitable precursor. The methylene (B1212753) protons of diethyl malonate are particularly labile (acidic) due to their position between two electron-withdrawing carbonyl groups. wikipedia.org

Research has demonstrated that these protons can be efficiently exchanged for deuterium. A notable method utilizes a Palladium on Carbon (Pd/C) catalyst in the presence of aluminum powder and heavy water (D₂O). nih.gov This system facilitates the in situ generation of deuterium gas, which, aided by the palladium catalyst, leads to highly selective H-D exchange. nih.gov Studies using this method on diethyl malonate have achieved a deuteration yield of 99% at the central carbon position. nih.gov While traditional base-catalyzed exchange (e.g., using NaOD/D₂O) is possible, it risks hydrolysis of the ester groups. nih.gov

Once the precursor, diethyl malonate-d₂, is prepared, it can be used in the alkylation reaction described in section 2.1.1 with 1,3-dibromopropane. This would yield Diethyl 1,1-Cyclobutanedicarboxylate-d₂, with the deuterium atoms located on the quaternary carbon of the cyclobutane ring. To achieve d4-labeling, further deuteration on the cyclobutane ring itself or the use of deuterated alkylating agents would be necessary.

De novo Synthesis with Deuterated Building Blocks

A more precise method for controlling the location of deuterium atoms is a de novo synthesis, which involves assembling the molecule from isotopically labeled starting materials. To synthesize this compound with the deuterium atoms on the cyclobutane ring, one could employ a deuterated version of the three-carbon alkylating agent.

For example, the reaction of standard diethyl malonate with 1,3-dibromopropane-d4 (specifically, 1,1,3,3-tetradeuterio-1,3-dibromopropane) would directly yield the desired product. A fully deuterated version, 1,3-dibromopropane-d6, can be synthesized from deuterated precursors. One established route involves the nucleophilic substitution of 1,3-propanediol-d8 (B1469529) with a bromine source like deuterium bromide (DBr) to prevent unwanted H/D scrambling. Another approach is the free radical addition of DBr to a deuterated allyl bromide. By using these deuterated building blocks, the isotopic labels are incorporated into the carbon skeleton of the final molecule with high specificity.

Deuteration StrategyLabeled Reactant 1Unlabeled Reactant 2Resulting Labeled Positions
Isotopic Exchange on PrecursorDiethyl malonate-d₂1,3-DibromopropaneC1 of cyclobutane ring
De novo Synthesis1,3-Dibromopropane-d4Diethyl malonateC2 and C4 of cyclobutane ring

This interactive table compares the two primary strategies for targeted deuteration.

Advanced Flow Chemistry Applications in Deuterated Cyclobutane Synthesis

Modern synthetic chemistry increasingly employs continuous flow technologies to improve efficiency, safety, and scale-up of chemical processes, including deuteration. guidechem.comwikipedia.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for isotopic labeling reactions that may require harsh conditions. guidechem.comacs.org

For deuteration, a flow system typically involves pumping a solution of the substrate and a deuterium source (like D₂O) through a heated reactor column packed with a heterogeneous catalyst (e.g., Pd/C, Raney nickel). wikipedia.orgacs.org This setup can enhance the efficiency of H-D exchange reactions and minimize the decomposition of sensitive molecules that might occur in traditional batch reactors under prolonged high temperatures. guidechem.com

While specific applications for deuterated cyclobutane synthesis are not widely published, the principles are directly applicable. chemicalbook.comrsc.org One could envision a flow process for the catalytic H-D exchange of diethyl malonate to produce the d₂-precursor continuously. Alternatively, a late-stage deuteration of the final Diethyl 1,1-Cyclobutanedicarboxylate could be attempted under high-temperature/high-pressure flow conditions to exchange the hydrogens on the cyclobutane ring.

Advantages of Flow Chemistry in Deuteration guidechem.comwikipedia.orgacs.org

Increased Efficiency: Superior heat and mass transfer lead to faster reaction times.

Enhanced Safety: Small reaction volumes minimize risks associated with high pressures and temperatures.

Precise Control: Accurate management of temperature, pressure, and residence time improves selectivity.

Scalability: Production can be easily scaled up by running the system for longer periods.

Automation: Allows for streamlined, multi-step syntheses and purification.

Control of Stereochemistry in Cyclobutane-d4 Derivative Synthesis

The stereochemistry of cyclobutane derivatives is a critical aspect of their synthesis and properties. Cyclobutane rings are not planar but exist in a puckered conformation to relieve ring strain. researchgate.netcapes.gov.br This puckering can lead to different spatial arrangements of substituents.

Enantioselective Methodologies for Cyclobutane Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

However, for the target molecule, this compound, enantioselective methods are not required to obtain a single product. The molecule is achiral, meaning it is superimposable on its mirror image. This is due to the presence of a plane of symmetry that runs through C1 and C3 of the cyclobutane ring and bisects the C2-C4 bond. Even with the introduction of deuterium at the C2 and C4 positions, this plane of symmetry is maintained. Therefore, no stereocenters are present in the molecule, and it cannot exist as enantiomers.

Diastereoselective Synthesis of Cyclobutane Derivatives

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of cyclobutane synthesis, this often involves controlling the relative orientation of substituents on the ring (e.g., cis vs. trans isomers).

In the proposed synthesis of this compound, the two ester groups are attached to the same carbon atom (C1). The deuterium atoms are located on C2 and C4 of the ring. Due to the geminal substitution at C1, the formation of cis/trans diastereomers with respect to the ester groups is not possible. The puckered conformation of the cyclobutane ring can lead to axial and equatorial positions for the deuterium atoms, but these conformers rapidly interconvert at room temperature through ring flipping and are not distinct, isolable diastereomers. calstate.edu Therefore, the reaction yields a single constitutional isomer.

Purification and Isolation Techniques for Labeled this compound

After the synthesis, the crude reaction mixture contains the desired deuterated product, unreacted starting materials, the solvent, and inorganic salts (e.g., sodium bromide). A multi-step purification process is necessary to isolate the pure this compound.

The initial workup typically involves quenching the reaction, often with water, to dissolve the inorganic salts. The organic layer is then separated. This is followed by washing with brine to further remove water-soluble impurities. The organic layer is then dried over an anhydrous salt, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. acs.orgyoutube.com

The primary methods for purifying the final product are fractional distillation under reduced pressure and column chromatography.

Fractional Distillation: This technique is highly effective for separating liquids with different boiling points. vernier.comscribd.com Diethyl 1,1-cyclobutanedicarboxylate has a reported boiling point of 104-105 °C at 12 mm Hg. The deuterated analogue is expected to have a very similar, though slightly higher, boiling point. Distillation under reduced pressure is crucial to prevent thermal decomposition of the ester at higher temperatures. A fractionating column enhances the separation efficiency, allowing for the removal of any remaining volatile impurities or less volatile byproducts. vernier.comscribd.comgoogle.com

Column Chromatography: This is another powerful purification technique, particularly for removing impurities with similar boiling points to the product. For a moderately polar compound like this compound, silica (B1680970) gel is a suitable stationary phase. A solvent system of ethyl acetate (B1210297) in hexanes or petroleum ether would be an appropriate mobile phase, with the polarity adjusted to achieve good separation. nih.govgoogle.com The progress of the separation can be monitored by thin-layer chromatography (TLC).

Table 2: Purification and Isolation Protocol
StepProcedurePurposeReference
1. WorkupWashing the reaction mixture with water and brine.To remove inorganic salts (e.g., NaBr) and other water-soluble impurities. acs.org
2. DryingTreating the organic layer with an anhydrous salt (e.g., Na₂SO₄).To remove dissolved water from the organic phase. acs.orgyoutube.com
3. Solvent RemovalEvaporation of the solvent (e.g., ethanol, ether) under reduced pressure.To concentrate the crude product before final purification. acs.org
4. Fractional DistillationDistillation of the crude product under reduced pressure.To separate the product from impurities with different boiling points. vernier.comgoogle.com
5. Column Chromatography (Alternative/Additional)Passing the crude product through a silica gel column with an appropriate eluent.To achieve high purity by separating compounds based on polarity. nih.govgoogle.com

Applications of Diethyl 1,1 Cyclobutanedicarboxylate D4 in Mechanistic and Isotopic Studies

Investigations of Reaction Mechanisms through Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique in physical organic chemistry for elucidating reaction mechanisms. By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of these atoms through a sequence of chemical transformations. researchgate.net The use of Diethyl 1,1-Cyclobutanedicarboxylate-d4 allows researchers to probe reactions involving the cyclobutane (B1203170) ring.

When this compound is subjected to a reaction, the position of the deuterium labels in the products provides invaluable information about bond-breaking and bond-forming steps. For instance, if a reaction involves the opening of the cyclobutane ring, the location of the deuterium atoms in the resulting acyclic product can distinguish between different possible mechanistic pathways. Isotopic labeling has been fundamental in the early days of biochemical pathway analysis and continues to be vital for confirming the biosynthetic nature of novel metabolites. nih.gov

Table 1: Hypothetical Mechanistic Study Using Deuterium Labeling

Reaction StepObservation if Pathway A OccursObservation if Pathway B OccursMechanistic Insight Gained
Initial Ring OpeningDeuterium labels remain on adjacent carbons in the product.Deuterium labels become separated by one or more carbons.Distinguishes between concerted and stepwise ring-opening mechanisms.
Subsequent RearrangementThe d4-label pattern is retained in the rearranged product.Scrambling of deuterium labels is observed.Indicates whether the labeled C-H/C-D bonds participate in the rearrangement.

Kinetic Isotope Effect (KIE) Studies with Deuterated Cyclobutane Probes

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. youtube.com Organic chemists have long utilized the KIE by substituting a carbon-hydrogen bond with a carbon-deuterium bond to determine if that specific bond is cleaved during the rate-determining step of a reaction. portico.org The C-D bond is stronger than the C-H bond, so a reaction that involves breaking this bond will proceed more slowly with the deuterated compound.

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. portico.org In the case of this compound, if a reaction mechanism involves the abstraction of a hydrogen atom from the C2 or C4 position in its rate-determining step, the reaction rate for the d4-compound will be significantly slower than that for the non-deuterated (d0) compound. Measuring the ratio of the rate constants (kH/kD) provides quantitative support for the proposed mechanism. iitd.ac.in A kH/kD value significantly greater than 1 suggests that the C-H bond is indeed broken in the slowest step. youtube.com

Table 2: Interpreting Kinetic Isotope Effect (KIE) Data

Observed kH/kD ValueInterpretationImplication for the Reaction Mechanism
~1No primary KIE.The C-H bond at the labeled position is not broken in the rate-determining step.
2-7Primary KIE.Cleavage of the C-H bond at the labeled position occurs in the rate-determining step. portico.org
>7Large Primary KIE.Often indicates quantum tunneling of the hydrogen atom in the transition state. nih.gov

Application as an Internal Standard in Advanced Analytical Quantification Methods (Non-Clinical Research)

In analytical chemistry, an internal standard is a substance with a known concentration that is added to an unknown sample to facilitate accurate quantification of an analyte. A deuterated compound like this compound is an excellent internal standard for its non-deuterated counterpart because its chemical and physical properties are nearly identical, but it is easily distinguishable by mass. aquigenbio.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides highly accurate and precise measurements. rsc.org The method involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (the non-deuterated version). epa.gov

The sample is then processed and analyzed by a mass spectrometer. Because the deuterated standard and the natural analyte behave almost identically during extraction, purification, and ionization, any sample loss will affect both compounds equally. epa.gov The concentration of the analyte is determined by measuring the altered isotope ratio of the mixture. This makes IDMS less susceptible to matrix effects and variations in instrument response compared to other methods. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) is a method that uses NMR spectroscopy to determine the concentration or purity of a substance. acanthusresearch.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. fujifilm.com For accurate quantification, a certified internal standard of known purity is added to the sample. sigmaaldrich.com

This compound can serve as such a standard. In a ¹H NMR experiment, the deuteration at the C2 and C4 positions simplifies the spectrum by removing the signals that would appear from protons at these positions. This reduces the likelihood of signal overlap between the standard and the analyte, which is a critical requirement for accurate integration and quantification. sigmaaldrich.com By comparing the integral of a known signal from the standard with the integral of a signal from the analyte, and accounting for their respective molecular weights and number of protons, the precise quantity of the analyte can be calculated. fujifilm.com

Elucidation of Biological Pathways and Compound Metabolism (Non-Clinical Research Focus)

Stable isotope labeling is an indispensable tool in metabolomics for tracing the metabolic fate of compounds and discovering new biological pathways. nih.govnih.gov By introducing a labeled compound into a biological system, such as cell cultures or in preclinical animal studies, researchers can track the label as the parent molecule is processed and transformed by enzymes. nih.gov

Diethyl 1,1-cyclobutanedicarboxylate is known as a pharmaceutical intermediate, notably in the synthesis of the anticancer drug Carboplatin. fishersci.ca Its deuterated analog, this compound, is therefore a valuable tool for non-clinical research related to Carboplatin or other drugs containing the cyclobutane dicarboxylate moiety. For example, it could be used to investigate the metabolic stability and degradation pathways of these therapeutic agents. Researchers can administer the d4-labeled compound and use mass spectrometry to detect and identify metabolites containing the d4-label, thereby mapping out the drug's metabolic journey through the system. nih.gov

Diethyl 1,1 Cyclobutanedicarboxylate D4 As a Versatile Building Block in Chemical Synthesis Research

Precursor in the Synthesis of Labeled Complex Organic Molecules

The presence of deuterium (B1214612) atoms in Diethyl 1,1-Cyclobutanedicarboxylate-d4 allows for the synthesis of labeled complex organic molecules. These labeled compounds are instrumental in research for tracking metabolic pathways, quantifying metabolites, and serving as internal standards in analytical studies.

Synthesis of Deuterated Carboplatin Intermediates for Research

The non-deuterated form of Diethyl 1,1-cyclobutanedicarboxylate is a well-established intermediate in the manufacturing of Carboplatin, a prominent anticancer drug. rsc.org The deuterated analogue, this compound, is utilized as a reference standard in the analytical and quality control aspects of Carboplatin's commercial production. ru.nleuropa.euaquigenbio.com

In a research context, this compound serves as a critical starting material for the synthesis of deuterated Carboplatin intermediates. The incorporation of deuterium at specific positions can lead to a kinetic isotope effect, potentially altering the drug's metabolic fate. researchgate.netrsc.orgnih.gov Researchers can use these deuterated intermediates to investigate the pharmacokinetics and metabolism of Carboplatin, leading to a deeper understanding of its mechanism of action and potential for developing next-generation analogs with improved therapeutic profiles. nih.gov The stability of the C-D bond compared to the C-H bond can slow down metabolic processes, a strategy increasingly used in drug discovery. researchgate.netresearchgate.net

Table 1: Properties of this compound

PropertyValue
Chemical FormulaC₁₀H₁₂D₄O₄
Molecular Weight204.26 g/mol
Synonyms1,1-Diethyl cyclobutane(D4)-1,1-dicarboxylate
Primary UseIntermediate for labeled synthesis, research reference standard

Derivatization to Other Cyclobutane-Containing Scaffolds for Research

The cyclobutane (B1203170) core of this compound is a versatile scaffold that can be chemically modified to produce a variety of other cyclobutane-containing molecules for research. researchgate.net The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be subjected to further chemical transformations. researchgate.net For instance, decarboxylation can yield deuterated cyclobutanecarboxylic acid, a valuable building block in its own right. researchgate.net

The ability to create a range of deuterated cyclobutane derivatives is of significant interest in medicinal chemistry and materials science. rsc.orgresearchgate.net These labeled scaffolds can be incorporated into larger, more complex molecules, allowing researchers to track the distribution and fate of the cyclobutane moiety in biological or material systems. The unique, rigid, and three-dimensional nature of the cyclobutane ring makes it an attractive component for designing molecules with specific spatial arrangements. nih.gov

Development of Novel Cyclobutane-Based Libraries for Chemical Biology Studies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach relies on screening libraries of small, low-complexity molecules, or "fragments," for binding to a biological target. nih.gov There is a growing demand for fragment libraries with high three-dimensional (3D) character, as these can access regions of protein binding sites that are inaccessible to flatter, more aromatic compounds.

The cyclobutane ring is an underrepresented but highly attractive 3D scaffold for such libraries. nih.gov Research groups have focused on developing synthetic strategies to create diverse libraries of cyclobutane-containing fragments. researchgate.netnih.govresearchgate.net These libraries often feature multiple points of diversification, allowing for the generation of a wide range of structures from a common intermediate. ru.nlresearchgate.net

This compound is a prime candidate for the development of deuterated cyclobutane-based libraries. By using this deuterated building block, researchers can synthesize libraries of fragments that are not only structurally diverse but also carry an isotopic label. These labeled fragments would be invaluable for:

Metabolic Stability Screening: The deuterium label can enhance the metabolic stability of the fragments, a key property for drug candidates. researchgate.net

NMR-based Screening: The deuterium label can be used to simplify complex NMR spectra, aiding in the identification of fragment binding to a target protein.

Mechanism of Action Studies: Labeled fragments that show biological activity can be used to trace their metabolic pathways and identify their molecular targets.

Table 2: Comparison of Library Scaffolds

Scaffold TypeKey FeaturesResearch Application
Aromatic RingsFlat, rigidTraditional FBDD, often lead to "flat" molecules
Cyclohexane RingsFlexible, chair/boat conformationsIntroduction of 3D character, conformational complexity
Cyclobutane Rings Rigid, strained, defined 3D geometryNovel 3D fragments, under-explored chemical space
Deuterated Cyclobutane RingsAll features of cyclobutanes plus isotopic labelEnhanced metabolic stability, advanced analytical studies

Applications in Materials Science Research via Deuterated Monomers/Precursors

The unique properties of deuterated compounds also extend their utility into the realm of materials science. The difference in mass and vibrational frequency between hydrogen and deuterium can influence the physical properties of materials, such as their thermal stability and optical characteristics.

Deuterated Lipids and Surfactants for Neutron Scattering Studies

Neutron scattering is a powerful technique for studying the structure and dynamics of soft matter, including biological membranes and surfactant assemblies. nih.govill.eu This technique relies on the contrast between different components of a system. By selectively replacing hydrogen with deuterium, researchers can dramatically change the neutron scattering length density of a molecule, making it "visible" or "invisible" to neutrons. nih.gov

There is a high demand for deuterated lipids and surfactants for these studies, as they allow for the detailed characterization of membrane structures, lipid-protein interactions, and the self-assembly of surfactants. europa.eunih.gov While many deuterated lipids are produced biologically, there is also a need for synthetic routes to novel deuterated amphiphiles that are not accessible through biological means. europa.euill.eu

This compound can serve as a precursor for the synthesis of novel deuterated lipids and surfactants containing a cyclobutane core. The dicarboxylate can be transformed into a hydrophilic head group, while the cyclobutane ring would form a rigid, hydrophobic component. Such molecules would be of interest for studying the influence of a constrained, cyclic hydrophobic group on the self-assembly of micelles and bilayers.

Optoelectronic Organic Molecules (Deuteration for Research Purposes)

In the field of organic electronics, deuteration has been shown to be a viable strategy for enhancing the performance and stability of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netazimuth-corp.com The stronger C-D bond can suppress non-radiative decay pathways in excited molecules, leading to increased luminescence efficiency and longer device lifetimes.

The synthesis of deuterated organic molecules for optoelectronic applications often relies on the availability of deuterated building blocks. researchgate.net this compound represents a potential deuterated monomer that could be incorporated into novel organic semiconductors. The cyclobutane unit would introduce a non-planar, aliphatic component into a polymer or small molecule, which could be used to tune the material's morphology, solubility, and electronic properties. Research into such materials could lead to the development of more efficient and durable organic electronic devices. azimuth-corp.com

Advanced Spectroscopic and Analytical Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) for Deuteration Pattern Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of molecular structure, including the specific sites of isotopic labeling. By analyzing the spectra of different nuclei, researchers can verify the successful and specific incorporation of deuterium (B1214612) in Diethyl 1,1-Cyclobutanedicarboxylate-d4.

¹H and ¹³C NMR Spectral Analysis of Deuterated Analogues

The comparison of ¹H (Proton) and ¹³C (Carbon-13) NMR spectra between the unlabeled compound and its deuterated analogue provides definitive evidence of the deuteration pattern.

In the ¹H NMR spectrum of unlabeled Diethyl 1,1-cyclobutanedicarboxylate, characteristic signals corresponding to the cyclobutane (B1203170) ring protons are observed. chemicalbook.com These typically appear as multiplets due to complex spin-spin coupling. The protons at the C2 and C4 positions of the cyclobutane ring would have a specific chemical shift. In the ¹H NMR spectrum of this compound, these signals would be absent or significantly diminished, directly confirming that the deuterium atoms have replaced the hydrogen atoms at these positions. The signals for the ethyl groups (the quartet of the CH₂ and the triplet of the CH₃) would remain, serving as an internal reference. chemicalbook.com

Similarly, the ¹³C NMR spectrum provides complementary information. chemicalbook.com In the unlabeled compound, the carbon atoms of the cyclobutane ring show distinct resonances. chemicalbook.comnih.gov For the d4-analogue, the signals for the deuterated carbons (C2 and C4) would exhibit two key changes: a drastic reduction in signal intensity and a change in multiplicity from a singlet to a multiplet (typically a triplet for a CD group) due to C-D coupling. This provides conclusive proof of the specific sites of deuteration.

Interactive Data Table: Comparative NMR Chemical Shifts (δ) in CDCl₃ (Note: The following data is illustrative, based on typical values for the parent compound. Actual shifts can vary slightly.)

Atom Position Unlabeled Compound ¹H NMR (δ ppm) d4-Analogue ¹H NMR (δ ppm) Unlabeled Compound ¹³C NMR (δ ppm) d4-Analogue ¹³C NMR (δ ppm)
Ethyl -CH₃ ~1.25 (t) ~1.25 (t) ~14.1 ~14.1
Cyclobutane -CH₂- (C2, C4) ~2.20 (m) Absent ~30.0 ~30.0 (Reduced intensity, multiplet)
Cyclobutane -CH₂- (C3) ~1.95 (m) ~1.95 (m) ~16.5 ~16.5
Ethyl -CH₂- ~4.19 (q) ~4.19 (q) ~61.4 ~61.4
Quaternary Carbon (C1) - - ~52.6 ~52.6

²H NMR for Isotopic Purity and Site Specificity

While ¹H and ¹³C NMR confirm the absence of protons and the presence of deuterated carbons at specific sites, ²H (Deuterium) NMR provides direct detection of the deuterium nuclei. A ²H NMR experiment on this compound would show a resonance peak at the chemical shift corresponding to the cyclobutane ring positions where deuterium has been incorporated. clearsynth.com

The presence of a single, specific signal in the ²H NMR spectrum is powerful evidence for the site-specificity of the labeling, confirming that deuterium is not scrambled across other positions in the molecule. Furthermore, the integrated area of the deuterium signal, when compared against a known concentration of a deuterated standard, can be used to quantify the isotopic purity of the sample, providing a measure of the percentage of molecules that are correctly labeled.

Mass Spectrometry Techniques for Structural Elucidation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For isotopically labeled molecules, it is crucial for confirming isotopic incorporation and studying reaction mechanisms.

Fragmentation Pathway Analysis of this compound

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. nist.govnist.gov

For unlabeled Diethyl 1,1-cyclobutanedicarboxylate (MW ≈ 200.23 g/mol ), common fragmentation pathways for esters include the loss of an ethoxy group (-•OCH₂CH₃, 45 Da) or an ethyl radical (-•CH₂CH₃, 29 Da). libretexts.org Cleavage of the cyclobutane ring can also occur.

By analyzing the mass spectrum of this compound (MW ≈ 204.26 g/mol ), these fragmentation pathways can be verified and the location of the deuterium label confirmed. pharmaffiliates.comaquigenbio.com For example, a fragment that retains the intact cyclobutane ring will have a mass 4 Da higher than the corresponding fragment from the unlabeled compound. This shift provides unambiguous evidence that the deuterium labels are on the ring.

Interactive Data Table: Proposed Key Fragment Ions in EI-MS

Proposed Fragment Unlabeled Compound (m/z) d4-Analogue (m/z) Mass Shift (Da)
[M]+ (Molecular Ion) 200 204 +4
[M - OC₂H₅]+ 155 159 +4
[M - COOC₂H₅]+ 127 131 +4

High-Resolution Mass Spectrometry for Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS is used to confirm its specific isotopic composition. pharmaffiliates.com

The measured exact mass can distinguish the desired C₁₀H₁₂D₄O₄ formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). Furthermore, HRMS can resolve the isotopic distribution pattern of the molecular ion peak, allowing for the confirmation that four deuterium atoms have been incorporated and enabling the calculation of high-confidence isotopic enrichment.

Interactive Data Table: Theoretical Exact Masses

Compound Formula Theoretical Exact Mass (Da)
Diethyl 1,1-Cyclobutanedicarboxylate C₁₀H₁₆O₄ 200.10486

Complementary Spectroscopic Methods for Investigating Cyclobutane-d4 Structural Dynamics

Beyond NMR and MS, other spectroscopic techniques can provide valuable insights into the structural dynamics of the deuterated cyclobutane ring. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is particularly sensitive to isotopic substitution.

The substitution of hydrogen with deuterium, a heavier isotope, significantly alters the vibrational frequencies of chemical bonds. The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of an IR spectrum. In contrast, the corresponding C-D stretching vibrations are found at much lower frequencies, approximately in the 2100-2250 cm⁻¹ region.

By acquiring an IR or Raman spectrum of this compound, the appearance of strong absorption bands in this characteristic C-D stretching region would serve as a complementary method to confirm deuteration. Furthermore, subtle shifts in other vibrational modes, such as the cyclobutane ring's bending and deformation modes, could be analyzed to study how deuteration might influence the conformational dynamics and structural properties of the molecule.

Future Research Directions and Emerging Paradigms for Diethyl 1,1 Cyclobutanedicarboxylate D4

Exploration of Novel Synthetic Methodologies for Deuterated Cyclobutane (B1203170) Systems

The synthesis of isotopically labeled compounds, particularly those containing strained ring systems like cyclobutane, is a continuing area of interest in organic chemistry. researchgate.net Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of Diethyl 1,1-Cyclobutanedicarboxylate-d4 and related deuterated cyclobutanes.

Recent advancements in catalysis offer promising avenues. For instance, metal-catalyzed hydrogen isotope exchange (HIE) reactions provide a powerful tool for the late-stage introduction of deuterium (B1214612) into organic molecules. researchgate.netx-chemrx.com The development of catalysts that can selectively activate the C-H bonds of the cyclobutane ring in Diethyl 1,1-Cyclobutanedicarboxylate without promoting ring-opening would be a significant breakthrough. Furthermore, photocatalytic methods, which utilize visible light to drive chemical transformations, are emerging as a green and efficient approach for deuterium labeling. rsc.orgrsc.org Exploring photocatalytic systems for the deuteration of cyclobutane precursors or the direct deuteration of the final ester could offer milder and more selective synthetic routes.

Biocatalysis presents another exciting frontier. nih.gov Enzymes, with their inherent chemo-, regio-, and stereoselectivity, could be engineered to catalyze the synthesis of deuterated cyclobutane building blocks. This approach offers the potential for highly specific labeling patterns that are challenging to achieve through traditional chemical methods. Additionally, flow chemistry is becoming an increasingly important tool for the synthesis of labeled compounds, offering advantages in terms of safety, scalability, and precise reaction control. x-chemrx.comrsc.org The development of continuous flow processes for the synthesis of this compound could enable more efficient and reproducible production.

Table 1: Emerging Synthetic Methodologies for Deuterated Cyclobutanes

MethodologyPotential Advantages for this compound SynthesisKey Research Challenges
Catalytic H/D Exchange Late-stage deuteration, high deuterium incorporation. researchgate.netx-chemrx.comCatalyst development for selective C-H activation of the cyclobutane ring without side reactions.
Photocatalysis Mild reaction conditions, use of renewable energy sources, high selectivity. rsc.orgrsc.orgIdentifying suitable photosensitizers and reaction conditions for cyclobutane systems.
Biocatalysis High chemo-, regio-, and stereoselectivity, environmentally benign. nih.govEngineering enzymes for specific cyclobutane substrates and achieving high catalytic efficiency.
Flow Chemistry Enhanced reaction control, improved safety, and scalability. x-chemrx.comrsc.orgOptimization of flow parameters for multi-step syntheses and handling of reactive intermediates.

Integration into Emerging Areas of Chemical Research (e.g., Sustainable Chemistry)

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. numberanalytics.comresearchgate.net The synthesis and application of this compound can be aligned with these principles in several ways.

The development of sustainable synthetic routes, as discussed in the previous section, is a primary contribution. Utilizing greener solvents, catalytic rather than stoichiometric reagents, and energy-efficient processes like photocatalysis will be crucial. rsc.orgresearchgate.netrsc.org For example, employing D₂O as the deuterium source in synthetic protocols is a more sustainable and cost-effective approach compared to other deuterating agents. rsc.org

Beyond its synthesis, this compound can serve as a valuable tool in sustainable chemistry research. As a labeled internal standard, it can be used to accurately quantify the efficiency and environmental impact of new catalytic systems or reaction conditions designed for cyclobutane-containing molecules. Its distinct mass allows for precise tracking in complex mixtures, aiding in the optimization of reactions to minimize byproducts and waste.

Development of Advanced Analytical Techniques for Trace Analysis and Mechanistic Probes

The accurate and sensitive detection of deuterated compounds is essential for their application in various research fields. Future research will focus on developing and applying advanced analytical techniques for the trace analysis of this compound and for its use as a mechanistic probe.

While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard tools for analyzing deuterated compounds, emerging techniques offer enhanced capabilities. nih.govnih.govnih.govnih.govresearchgate.netescholarship.org Molecular Rotational Resonance (MRR) spectroscopy, for instance, provides exquisitely detailed structural information, allowing for the unambiguous identification and quantification of different isotopologues (molecules that differ only in their isotopic composition) in a mixture without the need for chromatographic separation. nih.govnih.govchromatographyonline.comwikipedia.orgtechnologynetworks.com This technique could be particularly powerful for studying the precise location and distribution of deuterium atoms in this compound following different synthetic or exchange procedures.

For trace analysis, coupling chromatographic separation techniques like gas chromatography (GC) with highly sensitive detection methods such as tandem mass spectrometry (MS/MS) will be crucial. nih.gov The development of specific and sensitive analytical methods will be essential for applications where this compound is used as an internal standard for quantification of its non-deuterated analogue in complex matrices.

Table 2: Advanced Analytical Techniques for this compound

Analytical TechniqueApplication for this compoundKey Advantages
Quantitative NMR (¹H, ²H, ¹³C) Determination of deuterium incorporation and site-specific labeling. nih.govnih.govstudymind.co.ukspectralservice.deProvides detailed structural information and precise quantification of isotopic enrichment.
Mass Spectrometry (GC-MS, LC-MS/MS) Trace analysis, quantification as an internal standard, and structural elucidation of fragments. nih.govnih.govresearchgate.netescholarship.orgacs.orgHigh sensitivity and selectivity, suitable for complex mixtures.
Molecular Rotational Resonance (MRR) Unambiguous identification of isotopologues and precise structural determination. nih.govnih.govchromatographyonline.comwikipedia.orgtechnologynetworks.comUnparalleled resolution for distinguishing between isomers and isotopologues without separation.

Potential for Further Elucidation of Cyclobutane Reactivity and Isotopic Effects

The replacement of hydrogen with deuterium can significantly influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). aip.orgosti.govacs.orgrsc.orgresearchgate.net this compound is an ideal candidate for studying the KIE in reactions involving the cyclobutane ring, providing valuable insights into reaction mechanisms.

For example, in thermal ring-opening reactions of cyclobutanes, the breaking of a C-H (or C-D) bond can be the rate-determining step. aip.orgresearchgate.netarxiv.org By comparing the reaction rates of Diethyl 1,1-Cyclobutanedicarboxylate and its d4-analogue, researchers can determine the magnitude of the KIE and infer the degree of C-H bond breaking in the transition state. This information is crucial for understanding the fundamental principles that govern the reactivity of strained ring systems.

Similarly, in cycloaddition reactions where the cyclobutane ring is formed, deuterium labeling can be used as a mechanistic probe. baranlab.orgresearchgate.net The distribution of deuterium in the products can reveal information about the stereochemistry and concertedness of the reaction pathway. Theoretical studies, in conjunction with experimental KIE measurements using this compound, can provide a comprehensive understanding of the potential energy surfaces and transition state geometries of cyclobutane reactions. rsc.orgnih.gov

Q & A

Q. What are the key synthetic methodologies for preparing Diethyl 1,1-Cyclobutanedicarboxylate-d4 in laboratory settings?

The synthesis of this compound typically involves ring-closing reactions using deuterated precursors. A common approach adapts protocols for non-deuterated analogs, such as the condensation of deuterated malonic acid derivatives with cyclobutane-forming reagents. For example, sodium ethoxide-mediated reactions with diethyl malonate-d4 and 1,3-dibromopropane under controlled temperatures (60–65°C) can yield cyclobutane derivatives, followed by purification via recrystallization . Optimization of stoichiometric ratios (e.g., 2:2:1 for diethyl malonate:1,3-dibromopropane:sodium ethoxide) and reaction duration (e.g., 1 hour) is critical to achieving high yields (~7–10%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Deuterium incorporation reduces proton signals in 1H^1H-NMR, simplifying analysis of non-deuterated regions. 13C^{13}C-NMR identifies carbonyl and cyclobutane carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (204.26 g/mol for C10_{10}H12_{12}D4_4O4_4) and isotopic purity .
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (e.g., using SHELXS-2018 software) resolves bond lengths, angles, and spatial arrangements, as demonstrated in analogous cyclobutane derivatives .

Q. What are the primary research applications of this compound in academia?

  • Isotopic Labeling : As a deuterated internal standard in quantitative mass spectrometry for pharmacokinetic or metabolic studies .
  • Mechanistic Studies : Tracing reaction pathways in cyclobutane ring-opening/closing reactions via deuterium kinetic isotope effects (DKIE) .
  • Polymer Chemistry : Investigating stereochemical effects in copolymerization reactions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic purity measurements between NMR and MS data?

Discrepancies may arise from incomplete deuteration or solvent interference. Methodological solutions include:

  • Multi-Technique Validation : Cross-validate using 2H^2H-NMR (for D/H ratio) and HRMS (for exact mass).
  • Chromatographic Purification : Use reverse-phase HPLC to isolate impurities or non-deuterated byproducts .
  • Statistical Analysis : Apply error-propagation models to quantify uncertainty in isotopic enrichment levels.

Q. What experimental design considerations are critical for studying deuterium isotope effects in reactions involving this compound?

  • Control Experiments : Compare reaction rates and activation parameters with non-deuterated analogs.
  • Temperature Gradients : Perform kinetic studies at multiple temperatures (e.g., 25–65°C) to calculate Arrhenius parameters and DKIE.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict isotopic effects on transition states, complementing experimental data .

Q. How can crystallographic data address challenges in confirming the cyclobutane ring conformation?

Single-crystal X-ray analysis resolves torsional angles and ring puckering. For example, in related cyclobutane derivatives, the ring adopts a flattened boat conformation, with ester groups oriented antiperiplanar (torsion angles ~165°). Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice, validated via Hirshfeld surface analysis .

Q. What strategies improve yield in large-scale syntheses of this compound?

  • Catalyst Screening : Test alternative bases (e.g., potassium tert-butoxide) to enhance ring-closing efficiency.
  • Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity in deuterium incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.